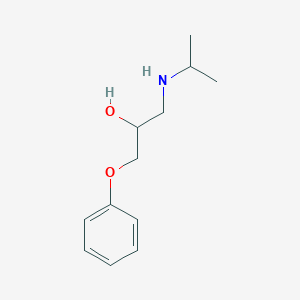

1-(Isopropylamino)-3-phenoxypropan-2-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-phenoxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXLHKFGTDDVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874360 | |

| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-63-8 | |

| Record name | H-9/64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7695-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-9/64 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SVX956NTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Isopropylamino)-3-phenoxypropan-2-ol (Propranolol)

Introduction

1-(Isopropylamino)-3-phenoxypropan-2-ol, widely known by its non-proprietary name Propranolol, is a non-selective beta-adrenergic receptor antagonist.[1] It is a cornerstone therapeutic agent in the management of a variety of cardiovascular disorders, including hypertension, angina pectoris, and cardiac arrhythmias.[2] Beyond its cardiovascular applications, Propranolol has found utility in treating conditions such as migraine, anxiety, and essential tremors.[3] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the design and stability of its dosage forms. This technical guide provides a comprehensive overview of the core physicochemical properties of Propranolol, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Molecular Identity

A thorough understanding of Propranolol's physicochemical nature begins with its fundamental identity.

Table 1: Chemical and Molecular Identification of Propranolol

| Identifier | Value | Reference |

| Chemical Name | 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol | [4] |

| Molecular Formula | C₁₆H₂₁NO₂ | [1] |

| Molecular Weight | 259.34 g/mol | [4] |

| CAS Number | 525-66-6 | [1] |

The molecular structure of Propranolol, characterized by a naphthalene ring linked to a propanolamine side chain, is central to its pharmacological activity.[5] Propranolol is a chiral molecule, and it is the S(-)-enantiomer that possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[6]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development. Propranolol is commercially available as its hydrochloride salt to enhance its aqueous solubility.

Aqueous and pH-Dependent Solubility

Propranolol hydrochloride exhibits a pH-dependent solubility profile. As a weak base with a pKa of 9.53, its solubility is significantly higher in acidic environments where it exists in its ionized form.[7]

Table 2: Aqueous Solubility of Propranolol Hydrochloride at 37 °C

| Solvent / Medium | Solubility | Reference |

| Water | ~29 mg/mL | [8] |

| HCl Buffer (pH 2) | 296.89 ± 3.49 µg/mL | [3] |

| PBS (pH 7.2) | ~5 mg/mL | [9] |

Solubility in Organic Solvents and Co-solvent Systems

The solubility of Propranolol hydrochloride has also been characterized in various organic solvents and aqueous co-solvent mixtures, which is crucial for developing diverse formulations and analytical methods.

Table 3: Solubility of Propranolol Hydrochloride in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~11 mg/mL | [9] |

| DMSO | ~16 mg/mL | [9] |

| Dimethylformamide | ~14 mg/mL | [9] |

| Methanol | Freely soluble | [10] |

| Chloroform | Slightly soluble | [2] |

Studies have shown that in aqueous binary mixtures, the solubility of propranolol hydrochloride can be maximized at specific co-solvent concentrations. For instance, in acetonitrile-water mixtures, the peak solubility is observed at a 0.50 mass fraction of acetonitrile.[11]

Experimental Protocol: Equilibrium Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility of Propranolol.

-

Preparation: An excess amount of Propranolol hydrochloride is added to a series of vials containing the solvent of interest (e.g., purified water, buffered solutions at various pH levels, or organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: The concentration of Propranolol in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different physiological pH values. The pKa of Propranolol's secondary amine is a key factor influencing its absorption and distribution.

-

pKa: 9.53[7]

This basic pKa indicates that Propranolol will be predominantly ionized in the acidic environment of the stomach and will transition to a more lipophilic, unionized form in the more alkaline environment of the small intestine, facilitating its absorption.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[12]

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[12]

-

Sample Preparation: Prepare a solution of Propranolol hydrochloride of a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system like water-methanol (e.g., 20% methanol) to ensure solubility.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Titration: Place the sample solution in a reaction vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by using computational methods like Gran's plot.[13]

Partition Coefficient (LogP) and Lipophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

-

LogP: 3.48[7]

The relatively high LogP value of Propranolol indicates its lipophilic nature, which contributes to its good absorption and ability to cross the blood-brain barrier.[3]

Experimental Protocol: LogP Determination by HPLC

A common method for determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).

-

System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[14]

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject a solution of Propranolol and determine its retention time under the same chromatographic conditions.

-

Calculation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of Propranolol is then interpolated from this calibration curve using its measured retention factor.

Stability Profile

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Propranolol is susceptible to degradation under various stress conditions.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. Propranolol has been shown to degrade under the following conditions:

-

Acidic Hydrolysis: Degradation occurs in the presence of strong acids (e.g., 1N HCl).[15]

-

Alkaline Hydrolysis: Propranolol is more susceptible to degradation in alkaline conditions (e.g., 1N NaOH).[16][17]

-

Oxidative Degradation: Degradation is observed in the presence of oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂).[15][17]

-

Thermal Degradation: Exposure to high temperatures (e.g., 100 °C) can lead to degradation.[15]

-

Photodegradation: Propranolol is sensitive to light and can undergo photodegradation.[15][18]

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A typical stability-indicating RP-HPLC method for Propranolol would involve:

-

Chromatographic System: A C18 column is commonly used.[15]

-

Mobile Phase: A gradient or isocratic mobile phase, often a mixture of an aqueous buffer (e.g., ammonium phosphate buffer pH 3) and an organic solvent like acetonitrile.[15]

-

Detection: UV detection is typically employed, with the wavelength set at a maximum absorbance for Propranolol (e.g., 225 nm or 290 nm).[16][19]

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[15]

Caption: Workflow for a stability-indicating HPLC method for Propranolol.

Solid-State Properties: Polymorphism

The solid-state properties of an API, particularly polymorphism, can have a profound impact on its physicochemical properties, including solubility, dissolution rate, and stability. Propranolol hydrochloride is known to exist in different polymorphic forms.[20]

-

Known Polymorphs: At least three crystalline forms of propranolol hydrochloride, designated as forms I, II, and III, have been identified based on their melting points.[20]

The characterization of these polymorphs is crucial for ensuring consistent product quality and performance.

Techniques for Solid-State Characterization

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which can differentiate between polymorphs.[20] The DSC thermogram of Propranolol hydrochloride shows a characteristic endothermic peak corresponding to its melting point.[20]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvates or hydrates.[20]

-

X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline structure of a solid. Each polymorph will have a unique diffraction pattern.[20]

Caption: Techniques for the solid-state characterization of Propranolol polymorphs.

Conclusion

The physicochemical properties of this compound (Propranolol) are well-characterized and provide a solid foundation for its formulation and clinical use. Its solubility is pH-dependent, a characteristic leveraged in its hydrochloride salt form to ensure adequate bioavailability. The lipophilic nature of Propranolol, as indicated by its LogP value, facilitates its absorption and distribution. A comprehensive understanding of its stability under various stress conditions is crucial for the development of robust and reliable dosage forms. Furthermore, the existence of polymorphism in Propranolol hydrochloride necessitates careful control of its solid-state form during manufacturing to ensure consistent product quality and performance. This guide provides a detailed overview of these critical properties, offering valuable insights for scientists and researchers in the field of drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. wjpsonline.com [wjpsonline.com]

- 16. ijrpr.com [ijrpr.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28351A [pubs.rsc.org]

- 19. tsijournals.com [tsijournals.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of Propranolol Hydrochloride for Pharmaceutical Scientists

Abstract

Propranolol hydrochloride, a cornerstone non-selective beta-adrenergic blocker, is a widely prescribed medication for a range of cardiovascular conditions.[1] Its therapeutic efficacy, however, is intrinsically linked to its solid-state properties, which are dictated by its crystal structure. This technical guide provides a comprehensive exploration of the crystallographic features of racemic (R,S)-propranolol hydrochloride. We will delve into its known crystal structure, the critical phenomenon of polymorphism, the experimental methodologies for its characterization, and the profound implications of these solid-state characteristics on drug development and manufacturing. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential active pharmaceutical ingredient (API).

The Molecular and Crystal Structure of Propranolol Hydrochloride

The foundation of propranolol's pharmacological and physicochemical behavior lies in its molecular and crystalline arrangement. A precise understanding of this architecture is paramount for controlling its properties.

Molecular Architecture

Propranolol (C₁₆H₂₁NO₂) is characterized by a naphthyloxy group linked to a propanolamine side chain.[2] In its pharmaceutically relevant form, it is formulated as a hydrochloride salt (C₁₆H₂₂ClNO₂), which enhances its solubility and stability.[3] The molecule possesses a chiral center at the C2 position of the propanolamine chain, leading to (S)- and (R)-enantiomers. The commercially available drug is typically a racemic mixture of these two enantiomers.

Crystallography of Racemic (R,S)-Propranolol Hydrochloride

The solid-state form of racemic propranolol hydrochloride is not a simple physical mixture of two different enantiomer crystals (a conglomerate) but rather a true racemic compound , where both (R)- and (S)-enantiomers are ordered within the same crystal lattice.[4][5]

However, the precise crystallographic description has been a subject of detailed investigation due to inconsistencies and the presence of structural disorder in previously reported structures.[6] Recent advanced studies, integrating single-crystal X-ray diffraction (SC-XRD), solid-state Nuclear Magnetic Resonance (ssNMR), and periodic Density Functional Theory (DFT) calculations, have provided a clearer picture. These studies confirm the presence of static disorder within the crystal structure, elucidating the most favorable molecular arrangements.[6] This disorder is a critical feature, influencing the compound's energetic landscape and stability.

| Crystallographic Parameter | Description | Significance |

| Crystal System | Orthorhombic (Reported for Form I) | Defines the basic symmetry and shape of the unit cell. |

| Space Group | Pcan (Reported for Form I) | Describes the symmetry elements within the unit cell. |

| Nature of Racemate | Racemic Compound | (R)- and (S)-enantiomers are ordered in the same lattice, affecting packing and physical properties differently than a conglomerate.[4] |

| Structural Feature | Static Disorder | The propanolamine side chain can adopt multiple conformations within the crystal lattice, which has been confirmed by advanced analytical techniques.[6] |

The Critical Role of Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a pivotal concept in pharmaceutical sciences.[2] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability, which can directly impact a drug's bioavailability and shelf-life.

Propranolol hydrochloride is known to exhibit polymorphism, with two well-characterized forms, designated Form I and Form II.[7]

A Comparative Analysis of Form I and Form II

Forms I and II of propranolol hydrochloride are enantiotropically related , meaning that one form is more stable over a certain temperature range, while the other is more stable over a different range.[7] Their distinct properties are crucial for selecting the appropriate form for development.

| Property | Form I | Form II | Causality & Implication |

| Thermodynamic Stability | Metastable at room temp. | Thermodynamically stable at room temp. | Form II is the preferred form for long-term stability in a final drug product. Form I may convert to Form II over time.[7] |

| Solubility & Dissolution | Higher solubility, faster dissolution rate. | Lower solubility, slower dissolution rate. | Form I is over 34% more soluble in n-octanol.[7] This could lead to faster absorption and potentially higher bioavailability, but its instability is a major drawback. |

| Method of Preparation | Crystallization from solvents like ethanol or isopropanol. | Crystallization from methanol. | The choice of solvent and crystallization conditions is the primary control mechanism for producing the desired polymorph.[7] |

| Identification | Differentiated by unique XRPD patterns, FTIR spectra, and thermal behavior (DSC). | Differentiated by unique XRPD patterns, FTIR spectra, and thermal behavior (DSC). | Robust analytical methods are required for quality control to ensure the correct polymorphic form is present and to detect any potential conversions.[7] |

Experimental Determination and Characterization

The elucidation and routine monitoring of the crystal structure of propranolol hydrochloride rely on a suite of analytical techniques. The choice of method is driven by the need to obtain either fundamental structural information or to ensure batch-to-batch consistency.

Foundational Step: Controlled Crystallization

The prerequisite for any crystallographic analysis is the generation of high-quality crystalline material. The conditions of crystallization are the primary determinant of the resulting crystal size, habit, and polymorphic form.

Protocol: Preparation of Propranolol Hydrochloride Macrocrystals

This protocol is adapted from methodologies designed to control crystal size for specific pharmaceutical dosage forms.[8] The causality behind this choice of solvents and conditions is to leverage solubility differences to promote controlled crystal growth rather than rapid precipitation.

-

Solubilization: Suspend propranolol hydrochloride in n-propanol. Heat the mixture to reflux with moderate agitation until a clear solution is obtained.

-

Concentration: Distill off a portion of the n-propanol to achieve a target concentration (e.g., 2 g/mL). This creates a supersaturated state necessary for crystallization to begin.

-

Crystal Growth (Reflux): Maintain the concentrated mixture at reflux for a defined period (e.g., 1 to 5 hours). This step is not for dissolution but to allow for crystal growth, where smaller particles redissolve and deposit onto larger crystals (Ostwald ripening), leading to larger, more well-defined macrocrystals.

-

Anti-Solvent Addition: While maintaining reflux, slowly add an anti-solvent, such as commercial-grade heptane, in a volume equal to the remaining n-propanol. Propranolol hydrochloride is poorly soluble in heptane, and its addition carefully controls the supersaturation level to favor growth over nucleation of new, smaller crystals.

-

Controlled Cooling: Cool the slurry slowly to ambient temperature to allow for the completion of crystallization. Rapid cooling would induce rapid precipitation and result in a less desirable particle size distribution.

-

Isolation: Isolate the resulting crystals by filtration, wash with a small amount of the anti-solvent (heptane), and dry under vacuum.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous data on bond lengths, angles, and the conformation of the molecule within the unit cell.

Workflow: Single-Crystal X-ray Diffraction Analysis

References

- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 2. mdpi.com [mdpi.com]

- 3. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. X-ray powder diffraction data for selected drugs: furosemide, hydrochlorothiazide, naproxen, naproxen sodium, propranolol hydrochloride, and the halopheniramine maleates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Combining X-ray and NMR crystallography to explore the structural disorder in racemic propranolol hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]

In Vitro Effects of Propranolol on Cancer Cell Lines: A Technical Guide for Researchers

Executive Summary

Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, has long been a cornerstone in cardiovascular medicine. However, a compelling body of preclinical evidence has illuminated its potent anti-cancer properties, positioning it as a promising candidate for drug repurposing in oncology. This technical guide provides an in-depth exploration of the multifaceted in vitro effects of propranolol on cancer cell lines. We dissect the core molecular mechanisms, provide detailed, field-proven experimental protocols, and present consolidated data to empower researchers in drug development and cancer biology. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach. The central finding is that propranolol exerts significant anti-tumor effects by inhibiting proliferation, inducing apoptosis and cell cycle arrest, and impeding key processes in metastasis and angiogenesis through the modulation of critical signaling pathways.

Introduction: From Cardiology to Oncology

The sympathetic nervous system, through neurotransmitters like epinephrine and norepinephrine, activates β-adrenergic receptors, which are now understood to play a significant role in tumor progression.[1] Many cancer types overexpress β-ARs, and their activation by stress hormones can stimulate pathways that drive cell proliferation, survival, angiogenesis, and metastasis.[1][2] Propranolol competitively blocks these receptors, primarily β1-AR and β2-AR, thereby disrupting this pro-tumorigenic signaling cascade.[3] This guide focuses on the foundational in vitro evidence that underpins the growing interest in propranolol as an adjuvant cancer therapeutic.

Core Mechanisms & In Vitro Assays

Propranolol's anti-cancer activity is not monolithic; it influences multiple hallmarks of cancer. Below, we explore the primary mechanisms and the standard assays used to quantify these effects.

Inhibition of Cell Proliferation and Viability

A primary effect of propranolol is the dose- and time-dependent inhibition of cancer cell growth and viability across a wide spectrum of malignancies.[4][5] This is often the first-pass experiment to determine the sensitivity of a cell line to the drug.

Causality of Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for quantifying a drug's potency.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system when appropriate controls (vehicle-only, untreated) are included and the assay is performed in triplicate or greater to ensure statistical validity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of propranolol hydrochloride in culture medium. Remove the overnight medium from the wells and replace it with 100 µL of medium containing the various concentrations of propranolol. Include vehicle-only (e.g., sterile PBS or DMSO-diluted medium) wells as a negative control.[7]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

-

Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.[7] Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Workflow: Cell Viability Assessment

Caption: Workflow for the MTT cell viability assay.

Table 1: Reported IC50 Values of Propranolol in Various Cancer Cell Lines (48-72h Treatment)

| Cancer Type | Cell Line | IC50 (µM) | Source |

| Neuroblastoma | SK-N-AS | 114 - 218 | [9] |

| Colon Cancer | HT29 | 69.1 | [9] |

| Colon Cancer | SW620 | 119.5 | [9] |

| Multiple Myeloma | U266 | 100 (48h), 75 (72h) | [9] |

| Thyroid Cancer | 8505C | 200 | [9] |

| Ovarian Cancer | SKOV-3 | 61.64 | [4] |

| Ovarian Cancer | A2780 | 59.66 | [4] |

| Gastric Cancer | AGS | 39.43 | [5] |

| Gastric Cancer | HGC | 44.51 | [5] |

| Breast Cancer | SK-BR-3 | 18 | [10] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay type.

Induction of Apoptosis and Cell Cycle Arrest

Beyond cytostatic effects, propranolol is cytotoxic, actively inducing programmed cell death (apoptosis) and halting cell cycle progression.

Mechanisms of Action: Propranolol has been shown to induce apoptosis by modulating the expression of key regulatory proteins. It upregulates pro-apoptotic proteins like BAX and downregulates the anti-apoptotic protein BCL2.[11] This shift in the BAX/BCL2 ratio disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade (e.g., cleavage of caspases 3 and 9), which executes the apoptotic program.[12][13] Furthermore, propranolol can arrest the cell cycle at various phases, such as G0/G1, S, or G2/M, depending on the cancer cell type, preventing cells from proceeding through division.[4][12][14] For example, in melanoma cells, it induces G0/G1 and S phase arrest, while in ovarian cancer cells, it causes G2/M arrest.[4][14]

Causality of Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis by flow cytometry.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15] This dual-staining method allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of propranolol (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and collect the cell pellet.[8]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[8]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[7]

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

Diagram: Propranolol-Induced Apoptotic Pathway

Caption: Propranolol induces apoptosis by altering the BAX/BCL2 ratio.

Inhibition of Cell Migration and Angiogenesis

Metastasis and angiogenesis are critical for tumor progression and are also targets of propranolol.

Mechanisms of Action: Propranolol can inhibit the migration and invasion of cancer cells, key steps in metastasis.[16] It has been shown to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[2][17] In addition, propranolol exerts potent anti-angiogenic effects. It can directly inhibit the proliferation, migration, and differentiation of endothelial cells into capillary-like structures.[18][19] A key mechanism is the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and the inhibition of VEGF receptor-2 (VEGFR-2) signaling.[17][18]

Causality of Experimental Choice: The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration in vitro.[20] A "wound" is created in a confluent monolayer of cells, and the ability of the cells on the edges of the wound to migrate and close the gap over time is monitored. It provides a qualitative and quantitative measure of cell migration speed and coordination. This assay is particularly useful for assessing the effects of drugs on the directional migration of a sheet of cells.

Protocol: Wound Healing (Scratch) Assay

-

Cell Seeding: Seed cells in a 6- or 12-well plate to create a fully confluent monolayer.[20]

-

Serum Starvation (Optional): Once confluent, replace the medium with serum-free or low-serum medium for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or gap in the monolayer.[20]

-

Washing and Treatment: Gently wash the wells with PBS to remove dislodged cells and debris. Replace with fresh medium containing the desired concentration of propranolol or vehicle control.

-

Imaging: Immediately capture an image of the wound at time 0 (T0) using a phase-contrast microscope. Place the plate back in the incubator.

-

Time-Course Analysis: Acquire images of the same wound field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T0 area.

Workflow: Wound Healing Assay

Caption: Workflow for the in vitro wound healing (scratch) assay.

Modulation of Key Oncogenic Signaling Pathways

The anti-cancer effects of propranolol are rooted in its ability to modulate intracellular signaling pathways that are fundamental to cancer cell behavior.

Mechanisms of Action: By blocking β-ARs, propranolol prevents the activation of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[1] This initial blockade has significant downstream consequences:

-

MAPK/ERK Pathway: Propranolol often leads to decreased phosphorylation (activation) of MEK and ERK, key components of the MAPK pathway that regulates cell proliferation.[2][5]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Propranolol has been shown to inhibit the phosphorylation of Akt in many cancer cell lines, promoting apoptosis.[5][21]

-

NF-κB and VEGF: Propranolol can decrease the levels of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of genes involved in inflammation, survival, and angiogenesis, including VEGF.[22][23]

Diagram: Propranolol's Impact on Major Signaling Pathways

Caption: Propranolol blocks β-ARs, leading to reduced cAMP and PKA activity, which in turn inhibits the pro-survival PI3K/Akt and pro-proliferative MAPK/ERK pathways.

Conclusion and Future Directions

The in vitro evidence is clear and substantial: propranolol acts on cancer cells through multiple, interconnected pathways to reduce their viability, halt their proliferation, and inhibit their ability to migrate and promote angiogenesis. The data summarized in this guide provide a strong rationale for its continued investigation. For researchers, the protocols and mechanistic insights offered here serve as a foundation for exploring propranolol's efficacy in new cancer models, investigating synergistic combinations with standard chemotherapies, and elucidating further molecular details of its action.[16][24] The transition from these robust in vitro findings to well-designed clinical trials is the critical next step in repurposing this established cardiovascular drug for the oncology clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Propranolol suppresses gastric cancer cell growth by regulating proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Use of Propranolol Reduces Biomarkers of Proliferation in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.utep.edu [scholarworks.utep.edu]

- 11. researchgate.net [researchgate.net]

- 12. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The beta adrenergic receptor antagonist propranolol alters mitogenic and apoptotic signaling in late stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cancerchoices.org [cancerchoices.org]

- 17. Effect of propranolol on angiogenic factors in human hematopoietic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Propranolol suppresses angiogenesis in vitro: inhibition of proliferation, migration, and differentiation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. richardbeliveau.org [richardbeliveau.org]

- 20. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Effects of propranolol in combination with radiation on apoptosis and survival of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propranolol inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Propranolol potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of 1-(Isopropylamino)-3-phenoxypropan-2-ol

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Propranolol

Introduction

This guide provides a comprehensive technical overview of the pharmacokinetic profile and metabolic fate of Propranolol, chemically known as 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol. Propranolol is a first-generation, non-selective beta-adrenergic receptor antagonist that has been a cornerstone in cardiovascular therapy for decades.[1][2] It is widely used in the management of hypertension, angina pectoris, cardiac arrhythmias, and for the secondary prevention of myocardial infarction.[2][3] Its clinical applications have expanded to include migraine prophylaxis, essential tremor, and performance anxiety.[3][4]

The clinical efficacy and safety of Propranolol are intrinsically linked to its complex pharmacokinetic properties, which are characterized by extensive hepatic metabolism, high interindividual variability, and the formation of pharmacologically active metabolites.[5][6] Understanding these characteristics is paramount for drug development professionals and researchers aiming to optimize therapeutic strategies and predict drug-drug interactions. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of Propranolol, the enzymatic pathways governing its biotransformation, and the modern analytical methodologies employed for its quantification in biological systems.

Section 1: Pharmacokinetic Profile (ADME)

The disposition of Propranolol in the human body is a multi-step process involving absorption from the gastrointestinal tract, distribution into various tissues, extensive metabolism in the liver, and subsequent excretion of metabolites via the kidneys.

Absorption

Following oral administration, Propranolol is rapidly and almost completely absorbed (over 90%) from the gastrointestinal tract.[2][5] Despite its near-complete absorption, the systemic bioavailability of Propranolol is relatively low and highly variable, typically ranging from 25% to 35%.[2][4] This discrepancy is a direct consequence of extensive presystemic elimination, or "first-pass metabolism," in the liver, where a significant fraction of the absorbed drug is metabolized before it can reach systemic circulation.[5][7]

The rate of absorption can be influenced by concomitant food intake, which has been shown to enhance bioavailability, though it does not significantly alter the time to reach peak plasma concentrations (Tmax).[4] Peak plasma levels are typically observed within 1 to 3 hours post-ingestion of an immediate-release formulation.[4] The drug's bioavailability is also dose-dependent; a twofold increase in the administered dose can lead to a 2.5-fold increase in the area under the curve (AUC), indicating saturation of the first-pass metabolic pathways at higher doses.[6]

| Pharmacokinetic Parameter | Value (Immediate-Release Oral Formulation) | Reference(s) |

| Bioavailability (F) | ~25% (variable) | [4] |

| Time to Peak (Tmax) | 1–3 hours | [4] |

| Peak Plasma Conc. (Cmax) | 41 ± 12 ng/mL (40 mg dose) | [8][9] |

| Area Under the Curve (AUCT) | 79 ± 54 ng·h/mL (40 mg dose) | [8][9] |

Distribution

Propranolol is a highly lipophilic compound, a characteristic that facilitates its wide distribution throughout the body, including the central nervous system.[4] This ability to cross the blood-brain barrier is responsible for its centrally-mediated effects and some of its side effects, such as fatigue and drowsiness.[3][4]

The volume of distribution (Vd) is large, approximately 4 L/kg, indicating significant tissue uptake.[4][10] Propranolol is also highly bound to plasma proteins, primarily albumin and α1-acid glycoprotein, with protein binding reported to be around 90%.[4] This high degree of protein binding limits the concentration of free, pharmacologically active drug in the circulation and influences its clearance.

Metabolism

The biotransformation of Propranolol is extensive and occurs almost exclusively in the liver, making hepatic function a critical determinant of its clearance.[5][7] The metabolism is complex and stereoselective, involving three principal pathways that account for the majority of its elimination.[10][11]

The key metabolic routes are:

-

Aromatic Hydroxylation: This is a major pathway, leading to the formation of 4-hydroxypropranolol. This metabolite is pharmacologically active, possessing beta-blocking activity comparable to the parent compound.[5][12] This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 .[10][11] Minor hydroxylation also occurs at other positions on the naphthalene ring.[13]

-

Side-Chain Oxidation: This pathway involves N-dealkylation of the isopropyl group to form N-desisopropylpropranolol, which is subsequently oxidized to yield acidic metabolites, most notably naphthoxylactic acid.[10][11] The initial N-dealkylation step is primarily mediated by CYP1A2 , with some contribution from CYP2D6.[10][11]

-

Direct Glucuronidation: The hydroxyl group on the Propranolol side chain can be directly conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), including UGT1A9 and UGT2B7.[11]

The relative contribution of these pathways can be influenced by an individual's genetic makeup, particularly their CYP2D6 genotype. Individuals classified as "poor metabolizers" (PMs) due to non-functional CYP2D6 alleles exhibit decreased formation of 4-hydroxypropranolol and a compensatory increase in clearance through the side-chain oxidation pathway.[11][14] Interestingly, while the metabolic flux changes, the overall oral clearance and steady-state concentrations of propranolol are not significantly different between extensive metabolizers (EMs) and PMs, suggesting the alternative pathways effectively compensate.[14]

Caption: Major metabolic pathways of Propranolol.

Excretion

Propranolol is eliminated from the body primarily as metabolites in the urine.[5] Over 90% of an orally administered dose is recovered in the urine, with less than 1% being excreted as the unchanged parent drug.[4][10] The elimination half-life (t1/2) of immediate-release Propranolol is typically between 3 and 6 hours.[2][10] However, the duration of its pharmacological action can extend up to 12 hours, which is longer than predicted by its half-life, partly due to the contribution of the active metabolite 4-hydroxypropranolol.[4]

Section 2: Analytical Methodologies for Pharmacokinetic Assessment

Accurate quantification of Propranolol and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.[15][16][17]

Experimental Protocol: HPLC-Fluorescence Quantification in Human Plasma

This protocol outlines a validated method for the simultaneous determination of Propranolol and its primary active metabolite, 4-hydroxypropranolol, in plasma. The causality behind the choice of reagents and steps is to ensure stability, efficient extraction, and sensitive detection.

2.1.1 Materials and Reagents

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Propranolol and 4-hydroxypropranolol reference standards

-

Internal Standard (IS) (e.g., another beta-blocker not co-administered)

-

HPLC-grade Acetonitrile, Methanol

-

Ether (peroxide-free)

-

Ascorbic acid (antioxidant to prevent degradation of 4-hydroxypropranolol)[15]

-

Phosphoric Acid

-

Sodium Hydroxide

2.1.2 Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Propranolol, 4-hydroxypropranolol, and the IS in methanol.

-

Serially dilute the stock solutions to create calibration standards (e.g., 1-200 ng/mL) and QC samples (low, mid, high concentrations) by spiking into blank human plasma. This validates the method across the expected concentration range.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of IS solution and 100 µL of ascorbic acid solution (1% w/v). Vortex briefly. The ascorbic acid is critical to prevent the oxidative degradation of the catechol-like 4-hydroxy metabolite.[15]

-

Alkalinize the sample by adding 100 µL of 1M Sodium Hydroxide to a pH > 10. This deprotonates the amine group, rendering the analytes uncharged and more soluble in organic solvent.

-

Add 5 mL of ether, cap, and vortex vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic (ether) layer to a clean tube.

-

Add 200 µL of 0.05 M phosphoric acid (back-extraction solution) to the ether. Vortex for 2 minutes. This step protonates the analytes, making them water-soluble again and transferring them into the clean acidic solution, effectively concentrating and purifying them.

-

Aspirate and discard the ether layer.

-

Inject 50-100 µL of the remaining acidic aqueous layer into the HPLC system.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention and separation for lipophilic compounds like Propranolol.

-

Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid buffer (pH ~3.0). The exact ratio should be optimized to achieve good resolution between the analytes and the IS. A typical gradient or isocratic elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Propranolol and its metabolites are naturally fluorescent.

-

Excitation Wavelength (λex): ~290 nm

-

Emission Wavelength (λem): ~355 nm

-

Rationale: Fluorescence detection provides high sensitivity and selectivity, allowing for the measurement of low ng/mL concentrations in plasma.[15]

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to determine the best fit.

-

Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for bioanalysis of Propranolol in plasma.

Section 3: Clinical and Pharmacological Implications

The pharmacokinetic characteristics of Propranolol have significant clinical consequences.

-

Drug-Drug Interactions: Co-administration of Propranolol with potent inhibitors of CYP2D6 (e.g., fluoxetine, paroxetine, quinidine) or CYP1A2 (e.g., ciprofloxacin, fluvoxamine) can significantly increase its plasma concentrations, raising the risk of adverse effects like bradycardia and hypotension.[4] Conversely, inducers of these enzymes may reduce its efficacy. Propranolol itself can act as a mechanism-based inhibitor of CYP2D6, potentially affecting the metabolism of other drugs that are substrates for this enzyme.[18][19]

-

Impact of Disease States: Since Propranolol is cleared by the liver, its pharmacokinetics are profoundly altered in patients with hepatic impairment.[1][6] Liver disease can reduce first-pass metabolism, thereby increasing bioavailability, and prolong the elimination half-life, necessitating dose adjustments.[6][7] While renal impairment does not significantly affect the clearance of the parent drug, caution is still advised.[3][6]

-

Pharmacogenomics: As discussed, the CYP2D6 polymorphism is a key factor in the variability of Propranolol metabolism. While it may not alter steady-state concentrations, it changes the metabolite profile, which could have subtle effects on the overall pharmacological response.[11][14]

Conclusion

Propranolol possesses a well-defined but complex pharmacokinetic profile governed by its physicochemical properties and extensive hepatic biotransformation. Its complete absorption is offset by significant first-pass metabolism, leading to low bioavailability and high interindividual variability. The metabolism is dominated by three pathways—aromatic hydroxylation, side-chain oxidation, and glucuronidation—which are catalyzed by a suite of polymorphic enzymes, most notably CYP2D6 and CYP1A2. A thorough understanding of these ADME processes, supported by robust analytical methodologies like HPLC, is crucial for researchers and clinicians to ensure the safe and effective use of this important therapeutic agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]

- 3. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Propranolol - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. droracle.ai [droracle.ai]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. mims.com [mims.com]

- 11. ClinPGx [clinpgx.org]

- 12. asianpubs.org [asianpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Propranolol hydrochloride solubility in different solvents

An In-Depth Technical Guide to the Solubility of Propranolol Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed that a comprehensive understanding of a drug's solubility is a cornerstone of successful formulation development. It is a critical parameter that influences bioavailability, manufacturability, and, ultimately, therapeutic efficacy. This guide is designed to provide an in-depth, practical, and scientifically grounded exploration of the solubility of propranolol hydrochloride. We will move beyond simple data points to understand the physicochemical principles that govern its behavior in various solvent systems. This document is structured to be a valuable resource for both seasoned researchers and those new to the field, offering not just data, but also the rationale behind experimental design and interpretation.

Physicochemical Properties of Propranolol Hydrochloride: The Foundation of its Solubility

Propranolol hydrochloride is a synthetic beta-adrenergic receptor blocker, widely used in the management of cardiovascular diseases[1]. Its chemical structure, a naphthyloxy group linked to an isopropylamino propanol side chain, dictates its solubility characteristics. The presence of a secondary amine group makes it a weak base with a pKa of approximately 9.5[2][3]. This ionization potential is a key determinant of its pH-dependent solubility.

The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base. The molecule's overall characteristics can be summarized as follows:

-

Molecular Formula: C₁₆H₂₁NO₂ · HCl[2].

-

General Solubility: It is generally considered soluble in water and polar organic solvents like ethanol and methanol[2][5].

The interplay between the lipophilic naphthyl group and the ionizable amino group results in a solubility profile that is highly sensitive to the surrounding environment, particularly pH and solvent polarity.

Quantitative Solubility Profile of Propranolol Hydrochloride

The solubility of propranolol hydrochloride has been investigated in a variety of solvent systems. The following table summarizes key quantitative data from various sources to provide a comparative overview.

| Solvent System | Temperature | Solubility | Reference |

| Water | Not Specified | 50 mg/mL | [7] |

| Water | Not Specified | Soluble | [2][5] |

| Ethanol | Not Specified | 10 mg/mL | [2][7] |

| Ethanol | Not Specified | Soluble | [5] |

| Methanol | Not Specified | Freely Soluble | [5] |

| DMSO | Not Specified | 16 mg/mL | [6] |

| Dimethylformamide | Not Specified | 14 mg/mL | [6] |

| PBS (pH 7.2) | Not Specified | ~5 mg/mL | [6] |

| HCl Buffer (pH 1.2) | Not Specified | 225 mg/mL | [8][9] |

| Phosphate Buffer (pH 6.8) | Not Specified | 130 mg/mL | [8][9] |

| HCl Buffer (pH 2) | Not Specified | 296.89 µg/mL | [10] |

| Chloroform | Not Specified | Slightly Soluble | [2] |

| Diethyl Ether | Not Specified | Practically Insoluble | [2][5] |

| Benzene | Not Specified | Practically Insoluble | [2] |

| Ethyl Acetate | Not Specified | Practically Insoluble | [2] |

| Ethanol/Water Mixtures | 298.15 K | Varies with composition | [11] |

| Acetonitrile/Water Mixtures | 298.15 K | Varies with composition | [12][13] |

| 1,4-Dioxane/Water Mixtures | 298.15 K | Varies with composition | [12][13] |

| Polyethylene Glycol 400/Water Mixtures | 298.15 K | Varies with composition | [12][13] |

| Propylene Glycol/Water Mixtures | 298.15 K | Varies with composition | [12][13] |

Note: Solubility definitions can vary between sources. "Soluble" and "Freely Soluble" are qualitative descriptors from pharmacopeial standards.

The Critical Influence of pH on Solubility

The pH of the aqueous medium is arguably the most influential factor governing the solubility of propranolol hydrochloride. As a weak base, its degree of ionization is directly dependent on the hydrogen ion concentration of the solution.

The relationship between pH, pKa, and the ionization state of propranolol is described by the Henderson-Hasselbalch equation. Given its pKa of ~9.5, at physiological and acidic pH values, the secondary amine group is predominantly protonated, existing as a positively charged cation. This ionized form readily interacts with polar water molecules, leading to higher solubility. Conversely, in alkaline conditions (pH > pKa), the amine group becomes deprotonated, resulting in the less soluble free base form.

This pH-dependent solubility has significant implications for its oral absorption, as the pH of the gastrointestinal tract varies from highly acidic in the stomach to slightly alkaline in the small intestine[9][14][15]. The higher solubility in acidic environments, such as the stomach (pH 1.2), facilitates its dissolution[8][9].

Caption: pH-dependent ionization and its effect on propranolol HCl solubility.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Materials and Equipment

-

Propranolol Hydrochloride (analytical grade)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Orbital shaking incubator or water bath with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Vials with screw caps

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all required solvents and buffer solutions. For pH-dependent studies, use buffers with known and stable pH values (e.g., HCl buffer for pH 1.2, phosphate buffers for pH 5.8, 6.8, and 7.4)[16].

-

Addition of Excess Solute: Accurately weigh an amount of propranolol hydrochloride that is in excess of its expected solubility and add it to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Securely cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). The equilibration time is critical; a minimum of 24-48 hours is recommended to ensure equilibrium is reached[16]. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the clear filtrate with the same solvent system to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method. For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance (λmax) for propranolol, which is typically around 289-290 nm[17][18][19]. The concentration is then calculated using a pre-established calibration curve.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature and the specific solvent system used.

Caption: Experimental workflow for the shake-flask solubility determination method.

Co-solvency and its Impact on Propranolol Hydrochloride Solubility

In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. Studies have shown that the solubility of propranolol hydrochloride can be significantly altered in aqueous mixtures of co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and acetonitrile (ACN)[11][12][13].

The effect of co-solvents is complex and depends on the ability of the solvent mixture to reduce the polarity of water and/or to engage in specific favorable interactions with the solute. For propranolol hydrochloride, maximum solubility is often observed in a mixture of the co-solvent and water, rather than in the pure co-solvent or pure water[11][12][13]. This indicates that a specific polarity and hydrogen bonding environment created by the mixture is optimal for solvating both the ionic and non-polar parts of the propranolol molecule. For instance, in ethanol-water mixtures, the highest solubility is observed at a 0.60 to 0.70 mass fraction of ethanol[11].

Conclusion and Future Perspectives

The solubility of propranolol hydrochloride is a multifaceted property governed by its chemical structure and the physicochemical environment. Its behavior as a weak base makes its aqueous solubility highly dependent on pH, a critical consideration for oral drug delivery. While it exhibits good solubility in water and polar organic solvents, its solubility can be further modulated through the use of co-solvent systems.

The experimental protocols and data presented in this guide provide a robust framework for researchers and formulation scientists. A thorough understanding and precise measurement of solubility are indispensable first steps in the rational design of effective and reliable dosage forms for propranolol hydrochloride. Future research may focus on the solubility in more complex biorelevant media and the development of novel formulation strategies to overcome any solubility-related challenges in specific therapeutic applications.

References

- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. R(+)-PROPRANOLOL HCL CAS#: 5051-22-9 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ≥99% (TLC), powder, β-adrenoceptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 8. Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sid.ir [sid.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. PH-INDEPENDENT RELEASE OF PROPRANOLOL HYDROCHLORIDE FROM HPMCBASED MATRICES USING ORGANIC ACIDS | Semantic Scholar [semanticscholar.org]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]

- 18. redalyc.org [redalyc.org]

- 19. uspnf.com [uspnf.com]

The Neuroprotective Landscape of Propranolol: A Technical Guide to Mechanisms and Methodologies

Abstract

1-(Isopropylamino)-3-phenoxypropan-2-ol, widely known as Propranolol, is a first-generation, non-selective beta-adrenergic receptor antagonist with a long history of clinical use in cardiovascular medicine. Beyond its canonical role in blocking the effects of catecholamines on the heart and vasculature, a compelling body of preclinical and clinical evidence has illuminated its potent neuroprotective properties. This technical guide provides an in-depth exploration of the mechanisms underpinning Propranolol's beneficial effects in the central nervous system (CNS). We will dissect the key signaling pathways modulated by Propranolol, including its profound anti-inflammatory, anti-oxidant, and anti-apoptotic actions. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols to empower further investigation into this promising therapeutic agent.

Introduction: Re-evaluating a Classic Beta-Blocker

Propranolol's primary mechanism of action is the competitive, non-selective blockade of β1 and β2 adrenergic receptors.[1][2] This action effectively counteracts the physiological effects of epinephrine and norepinephrine. Due to its high lipophilicity, Propranolol readily crosses the blood-brain barrier, enabling significant engagement with CNS targets.[3][4] Initially, its neurological applications were focused on performance anxiety and migraine prophylaxis.[5] However, research has now expanded to neurodegenerative conditions like Alzheimer's disease and acute neurological insults such as Traumatic Brain Injury (TBI), where a hyperadrenergic state is a key pathological driver.[4][6][7][8]

A surge of catecholamines following brain injury is a well-documented phenomenon associated with increased morbidity and mortality, triggering a cascade of secondary injuries including inflammation, edema, and neuronal apoptosis.[7][8] Propranolol's ability to blunt this sympathetic storm is central to its neuroprotective effects, creating a more favorable environment for neuronal survival and recovery.[4][9][10]

Core Neuroprotective Mechanisms of Propranolol

Propranolol exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathways of secondary injury that follow a primary neurological insult.

Attenuation of the Hyperadrenergic Storm and its Sequelae

Following a severe TBI, a massive release of catecholamines leads to systemic and cerebral complications. Propranolol directly counters this by blocking β-adrenergic receptors, leading to:

-

Improved Cerebral Hemodynamics: In animal models of TBI, Propranolol administration improves cerebral perfusion and reduces hypoxia.[4][6]

-

Cardioprotection: It mitigates the risk of myocardial damage caused by the catecholamine surge-induced oxidative stress.[6]

-

Metabolic Regulation: The drug helps control hyperglycemia and reduces the brain's metabolic demands, which can be beneficial in an energy-deprived state post-injury.[4]

Potent Anti-Inflammatory Effects

Neuroinflammation is a critical component of secondary injury in both TBI and chronic neurodegenerative diseases. Propranolol modulates this response significantly:

-

Cytokine Suppression: It has been shown to inhibit the upregulation of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[9][11] This effect is crucial, as IL-6 is linked to impaired cerebral autoregulation and neuronal death post-TBI.[11]

-

Microglial Modulation: Propranolol reduces the number of activated microglia, the resident immune cells of the CNS, which are responsible for perpetuating the inflammatory cycle.[8]

-

Inhibition of Inflammatory Signaling: Evidence suggests Propranolol can modulate key inflammatory signaling pathways such as NF-κB, a central regulator of the immune response.[8]

Mitigation of Oxidative Stress

The brain is highly susceptible to oxidative stress due to its high metabolic rate and lipid-rich composition. Propranolol has demonstrated antioxidant capabilities, protecting against the damage caused by reactive oxygen species (ROS) that are generated following injury.[6]

Inhibition of Apoptotic Pathways

Neuronal cell death is a final common pathway in many neurological disorders. Propranolol promotes cell survival by:

-

Preventing Neuronal Apoptosis: In TBI models, Propranolol administration prevents neuronal cell death in vulnerable hippocampal regions like the CA1 and CA3 subfields.[11]

-

Modulating Apoptotic Proteins: While the precise mechanism in neurons is under investigation, studies in other cell types show Propranolol can activate the intrinsic apoptosis pathway, involving the activation of caspases-9 and -3 and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins.[12] This suggests a role in regulating aberrant cell survival signals, which in the context of neurodegeneration, could be harnessed to prevent premature neuronal death.

Impact on Alzheimer's Disease Pathology

In transgenic mouse models of Alzheimer's disease, Propranolol has shown remarkable efficacy in targeting the core pathologies of the disease:

-

Reduced Amyloid-β (Aβ) Levels: Chronic treatment has been shown to counteract increases in hippocampal Aβ42 levels, a key component of amyloid plaques.[13][14] This effect may be mediated by increasing the expression of Insulin-Degrading Enzyme (IDE), a major Aβ-clearing enzyme.[15][16]

-

Decreased Tau Hyperphosphorylation: Propranolol treatment can decrease the hyperphosphorylation of tau protein, the main component of neurofibrillary tangles.[14] This is linked to its ability to modulate key kinases involved in tau phosphorylation, such as Glycogen Synthase Kinase 3β (GSK3β) and c-Jun N-terminal kinase (JNK).[14][16]

Key Signaling Pathways Modulated by Propranolol

The neuroprotective effects of Propranolol are not merely a consequence of receptor blockade but involve the intricate modulation of downstream intracellular signaling cascades.

Canonical G-Protein vs. β-Arrestin Biased Signaling

Classically, β-adrenergic receptor activation leads to Gs protein coupling, adenylyl cyclase activation, and increased cyclic AMP (cAMP). Propranolol acts as an inverse agonist on this pathway. However, β-receptors can also signal independently of G-proteins through a β-arrestin-mediated pathway, which can activate cascades like the MAPK/ERK pathway. Propranolol appears to act as a partial agonist for this β-arrestin pathway.[17] This "biased signaling" is a critical concept, as it means Propranolol can selectively activate protective pathways (e.g., ERK-mediated survival) while simultaneously blocking detrimental ones (e.g., Gs-cAMP-mediated stress responses). This dual functionality may be key to its neuroprotective profile.[17][18]

Anti-inflammatory and Anti-Apoptotic Signaling

A primary insult like TBI triggers a cascade involving the release of pro-inflammatory cytokines and the activation of cell death machinery. Propranolol intervenes at multiple points in this process. By blocking the hyperadrenergic surge, it reduces the primary stimulus for cytokine release. Downstream, this leads to reduced activation of transcription factors like NF-κB and modulation of the JNK pathway, ultimately decreasing the expression of inflammatory mediators and pro-apoptotic proteins like Bax, while preserving anti-apoptotic proteins like Bcl-2. This culminates in the reduced activation of executioner caspases, such as caspase-3, preserving neuronal integrity.

Quantitative Data Summary

The neuroprotective efficacy of Propranolol has been quantified in both clinical and preclinical studies. The following tables summarize key findings.

Table 1: Effect of Propranolol on Mortality in Traumatic Brain Injury (TBI) Patients

| Study Type | Patient Cohort | Propranolol Group Mortality | Control Group Mortality | Outcome Metric | p-value | Reference |

| Retrospective Registry | 381 Propensity-Matched Severe TBI | 22.7% (84/381) | 30.77% (116/381) | 30-day Mortality (OR 0.66) | 0.01 | [7][19][20] |

| Prospective RCT (Sub-group) | 154 Isolated Severe TBI | 4.4% (3/68) | 18.6% (16/86) | In-hospital Mortality | 0.012 | [21] |

| Prospective Database | 440 Moderate-to-Severe TBI | 10.1% (11/109) | 12.1% (40/331) | Overall Mortality (AOR 0.25) | 0.012 | [3] |

RCT: Randomized Controlled Trial; OR: Odds Ratio; AOR: Adjusted Odds Ratio.

Table 2: Preclinical Effects of Propranolol on Neuropathological Markers

| Model | Neuropathological Marker | Treatment | Result | Reference |

| Tg2576 (Alzheimer's) | Guanidine-extractable Aβ 1-42 & 1-40 | 15 mg/kg/day Propranolol | ~40% reduction in brain | [22] |

| Corticosterone-induced Stress | Hippocampal Aβ levels | 5 mg/kg Propranolol | Significantly counteracted increase | [13][16] |

| TBI Rat Model | Catecholamine Levels (Day 7) | Propranolol | Norepinephrine: 206 vs 529 pg/mlEpinephrine: 69 vs 190 pg/ml | [4] |

| In-vitro (Various Cancer Lines) | Cell Proliferation / Apoptosis | Propranolol | IC50 values ranging from ~60 µM to 218 µM | [12][23][24] |

IC50: Half maximal inhibitory concentration.

Experimental Protocols & Methodologies